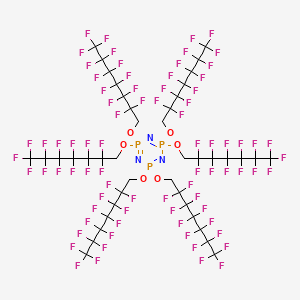
Hexakis(1H,1H-perfluoroheptoxy)phosphazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexakis(1H,1H-perfluoroheptoxy)phosphazene is a complex organic molecule characterized by a central phosphazene core surrounded by six perfluoroheptoxy groups. This compound is notable for its symmetrical, cage-like structure and its highly fluorinated nature, which imparts unique properties such as low surface energy and high thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexakis(1H,1H-perfluoroheptoxy)phosphazene typically involves the reaction of hexachlorocyclotriphosphazene with perfluoroheptanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphazene core. The general reaction scheme is as follows:
(NPCl2)3+6C7F15OH→(NP(OC7F15)2)3+6HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Hexakis(1H,1H-perfluoroheptoxy)phosphazene undergoes various chemical reactions, including:
Substitution Reactions: The perfluoroheptoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The phosphazene core can undergo oxidation and reduction reactions, although these are less common due to the stability of the compound.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation and Reduction: Can be carried out using oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the phosphazene core .
Scientific Research Applications
Hexakis(1H,1H-perfluoroheptoxy)phosphazene has a wide range of applications in scientific research:
Chemistry: Used as a calibration compound in mass spectrometry due to its well-defined structure and stability.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a contrast agent in imaging techniques.
Mechanism of Action
The mechanism of action of Hexakis(1H,1H-perfluoroheptoxy)phosphazene is primarily related to its ability to interact with other molecules through its highly fluorinated perfluoroheptoxy groups. These interactions can influence the behavior of the compound in various environments, such as enhancing its solubility in non-polar solvents or stabilizing complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
Hexakis(1H,1H,9H-perfluorononyloxy)phosphazene: Similar structure but with longer perfluorononyloxy groups.
Hexakis(1H,1H,3H-tetrafluoropropoxy)phosphazene: Contains shorter tetrafluoropropoxy groups.
Uniqueness
Hexakis(1H,1H-perfluoroheptoxy)phosphazene is unique due to its specific combination of perfluoroheptoxy groups and phosphazene core, which imparts distinct properties such as low surface energy and high thermal stability. These properties make it particularly suitable for applications requiring non-stick and hydrophobic characteristics .
Properties
Molecular Formula |
C42H12F78N3O6P3 |
|---|---|
Molecular Weight |
2229.4 g/mol |
IUPAC Name |
2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C42H12F78N3O6P3/c43-7(44,13(55,56)19(67,68)25(79,80)31(91,92)37(103,104)105)1-124-130(125-2-8(45,46)14(57,58)20(69,70)26(81,82)32(93,94)38(106,107)108)121-131(126-3-9(47,48)15(59,60)21(71,72)27(83,84)33(95,96)39(109,110)111,127-4-10(49,50)16(61,62)22(73,74)28(85,86)34(97,98)40(112,113)114)123-132(122-130,128-5-11(51,52)17(63,64)23(75,76)29(87,88)35(99,100)41(115,116)117)129-6-12(53,54)18(65,66)24(77,78)30(89,90)36(101,102)42(118,119)120/h1-6H2 |
InChI Key |
CWFMYSJBFUDCPW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


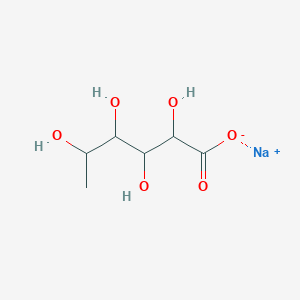
![N-[2-(6-Bromo-naphthalen-2-yloxy)-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl]-acetamide](/img/structure/B12318980.png)
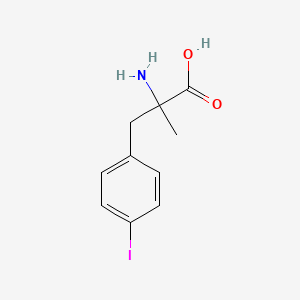
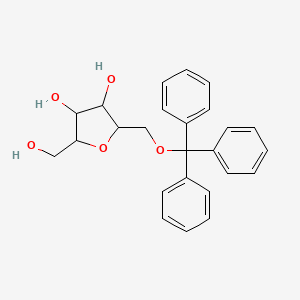
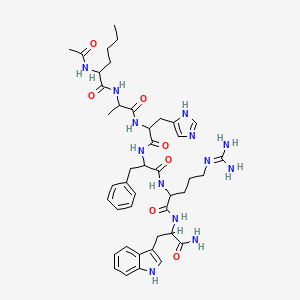
![ethyl 2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B12319003.png)
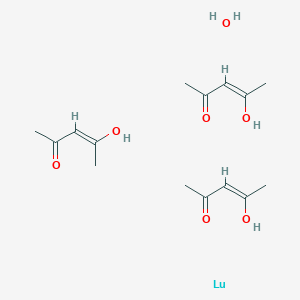
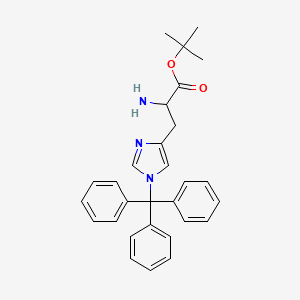
![10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one](/img/structure/B12319016.png)
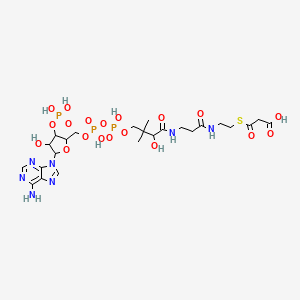
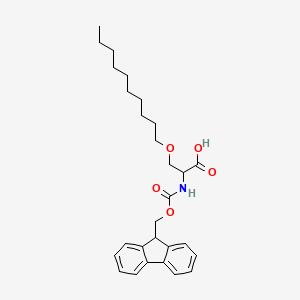


![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide](/img/structure/B12319039.png)
